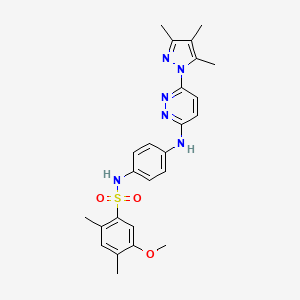
5-methoxy-2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-methoxy-2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H28N6O3S and its molecular weight is 492.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Methoxy-2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted interaction with biological targets, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C25H28N6O3S
- Molecular Weight : 492.6 g/mol
- CAS Number : 69877-38-9
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in disease processes:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar pyrazole compounds have demonstrated IC50 values ranging from 1.32 µM to 3.79 µM against MCF7 and other cancer lines, indicating potential as an anticancer agent .
- Structure-activity relationship (SAR) studies have identified that modifications in the pyrazole ring enhance selectivity and potency against cancer cells .
-
Antiparasitic Activity :
- Recent studies indicate that this compound exhibits antileishmanial and antimalarial properties by inhibiting the growth and replication of parasites responsible for these diseases. The interaction with Lm-PTR1 (a target enzyme in Leishmania) has been validated through molecular docking studies .
- The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent for treating parasitic infections .
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy of this compound:
| Study | Compound | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|---|
| Pyrazole Derivative | MCF7 | 1.50 | Anticancer | |
| Pyrazole-Arylethanone | HepG2 | 1.10 | Cytotoxic | |
| Similar Sulfonamide | Lm-PTR1 | N/A | Antileishmanial |
Research Findings
Recent advancements in drug design have highlighted the potential of pyrazole derivatives as effective therapeutic agents:
- In Vitro Studies :
- Selectivity and Potency :
Eigenschaften
IUPAC Name |
5-methoxy-2,4-dimethyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-15-13-16(2)23(14-22(15)34-6)35(32,33)30-21-9-7-20(8-10-21)26-24-11-12-25(28-27-24)31-19(5)17(3)18(4)29-31/h7-14,30H,1-6H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBXJBIYMCXINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














